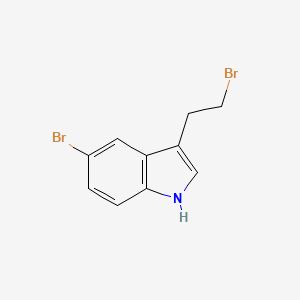

1H-Indole, 5-bromo-3-(2-bromoethyl)-

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, represents a "privileged scaffold" in organic and medicinal chemistry. nih.govnih.gov Its structure is a cornerstone in a vast number of natural products and synthetic molecules that exhibit significant biological activity. nih.gov Indole derivatives are integral to fundamental biochemical processes; the amino acid tryptophan, for instance, serves as a biosynthetic precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin (B10506) and various complex alkaloids. nih.govwikipedia.org

In the pharmaceutical industry, the indole framework is a key component in numerous therapeutic agents. creative-proteomics.com Its unique structure allows it to mimic peptides and bind to a variety of biological receptors, leading to diverse pharmacological effects. nih.gov Consequently, indole derivatives have been developed into drugs with anti-inflammatory, anticancer, antimicrobial, and antidepressant properties. wisdomlib.orgnih.gov Compounds like Indomethacin, a non-steroidal anti-inflammatory drug, and vinca (B1221190) alkaloids such as vincristine (B1662923) and vinblastine, used in cancer chemotherapy, highlight the therapeutic importance of this structural motif. nih.govbiosynth.com The sustained interest in these compounds continually drives the development of novel and efficient synthetic methodologies for their preparation and functionalization. biosynth.comresearchgate.net

Strategic Importance of Polyhalogenated Indoles as Synthetic Intermediates

Halogenated indoles, particularly those bearing multiple halogen atoms, are exceptionally valuable intermediates in modern organic synthesis. The introduction of halogen atoms onto the indole scaffold serves a strategic purpose, transforming the typically electron-rich aromatic system into a versatile platform for further molecular elaboration. Halogens, most commonly bromine and chlorine, act as functional handles for a variety of transition metal-catalyzed cross-coupling reactions.

This strategic halogenation allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, which is often difficult to achieve through direct functionalization of the parent indole. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings enable the introduction of aryl, alkyl, alkynyl, and amino groups, respectively. The differential reactivity of halogens at various positions on the indole ring can be exploited for sequential, site-selective modifications, providing a powerful tool for building molecular complexity. Bromination of natural compounds, in particular, has been associated with increased biological activity, making these intermediates highly sought after in drug discovery programs. beilstein-archives.org The utility of bromoindoles in preparing complex structures is well-documented, for example, in the synthesis of 5-bromobrassinin, which showed an improved pharmacological profile over its non-halogenated parent compound. beilstein-archives.org

Structural Attributes and Reactivity Potential of 1H-Indole, 5-bromo-3-(2-bromoethyl)-

The compound 1H-Indole, 5-bromo-3-(2-bromoethyl)- is a multifunctionalized synthetic intermediate that embodies the strategic principles of polyhalogenation. Its structure features two distinct bromine atoms, each possessing a unique reactivity profile that can be selectively addressed.

Aromatic Bromine (C5-Br): The bromine atom attached to the C5 position of the benzene portion of the indole ring is characteristic of an aryl halide. This bond is relatively stable but is readily activated by transition metal catalysts (e.g., palladium, copper). It is an ideal site for cross-coupling reactions to introduce new substituents onto the aromatic core.

Aliphatic Bromine (Side-Chain Br): The bromine atom on the ethyl side chain at the C3 position is part of a primary alkyl halide. This site is highly susceptible to nucleophilic substitution (SN2) reactions. A wide range of nucleophiles, such as amines, azides, cyanides, and thiolates, can displace the bromide to form new functionalized side chains.

This orthogonal reactivity allows for a stepwise functionalization strategy. For instance, a nucleophile can be used to modify the side chain without affecting the C5-bromo group. Subsequently, the C5 position can be elaborated using a palladium-catalyzed cross-coupling reaction. This dual reactivity makes 1H-Indole, 5-bromo-3-(2-bromoethyl)- a powerful building block for constructing complex, polysubstituted indole derivatives for screening in drug discovery and materials science.

Table 1: Physicochemical Properties of 1H-Indole, 5-bromo-3-(2-bromoethyl)-

| Property | Value |

| Molecular Formula | C₁₀H₉Br₂N |

| Molecular Weight | 302.99 g/mol |

| Appearance | Solid |

| IUPAC Name | 5-bromo-3-(2-bromoethyl)-1H-indole |

Table 2: Reactivity Profile of 1H-Indole, 5-bromo-3-(2-bromoethyl)-

| Reactive Site | Type of Halide | Primary Reactivity | Potential Reactions |

| C5-Position | Aryl Bromide | Electrophilic center (after activation) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille, Cyanation |

| Ethyl Side Chain | Primary Alkyl Bromide | Electrophilic center | Nucleophilic Substitution (SN2) with amines, azides, alkoxides, etc. |

| N1-Position | Indolic Nitrogen | Nucleophilic / Acidic Proton | N-Alkylation, N-Arylation, N-Acylation, Deprotonation |

Overview of Research Trajectories for Multifunctionalized Indoles

The field of indole chemistry is continuously evolving, with current research trajectories focused on the development of highly efficient and selective methods for creating multifunctionalized derivatives. researchgate.net A primary goal is to access novel chemical space for applications in pharmacology and materials science. Key research trends include the advancement of multicomponent reactions (MCRs), which allow for the assembly of complex indole-containing molecules from three or more starting materials in a single synthetic operation. researchgate.netnih.gov

Another major area of focus is the direct C-H functionalization of the indole nucleus. These methods bypass the need for pre-functionalized substrates (like halogenated indoles), offering a more atom-economical approach to synthesis. Researchers are developing sophisticated transition-metal catalyst systems that can selectively activate and functionalize specific C-H bonds on both the pyrrole and benzene rings of the indole scaffold. researchgate.net

Furthermore, there is a growing interest in developing cascade or domino reactions. researchgate.net These elegant processes involve a sequence of intramolecular reactions that can rapidly build complex polycyclic structures from relatively simple, functionalized indole precursors. The design of multifunctionalized indoles, such as 1H-Indole, 5-bromo-3-(2-bromoethyl)- , is critical to this endeavor, as they serve as the tailored starting points for these intricate synthetic cascades. The overarching trend is toward synthetic strategies that are not only efficient and selective but also enable the rapid generation of molecular diversity, accelerating the discovery of new indole derivatives with valuable properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(2-bromoethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2N/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQDUYHYXKRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indole, 5 Bromo 3 2 Bromoethyl and Analogous Structures

Strategies for Regioselective Bromination of the Indole (B1671886) Nucleus at C-5 Position

The indole ring system is electron-rich, making it susceptible to electrophilic substitution. However, the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. Therefore, achieving selective functionalization at other positions, such as C-5 on the benzene (B151609) portion of the ring, presents a significant synthetic challenge that necessitates specific strategies.

Direct Halogenation Approaches

Direct C-H functionalization of the indole core at the C-5 position is a desirable but challenging approach. Due to the high reactivity of the pyrrole (B145914) ring, particularly the C-3 position, direct bromination often leads to a mixture of products or polymerization. bridgew.edu However, recent advancements have focused on methods to control this regioselectivity.

Strategies often involve the use of specific reagents and conditions that can favor substitution on the benzene ring. For instance, researchers have developed methods for the C5-selective bromination of certain indole alkaloids by employing reagents like pyridinium (B92312) tribromide (Br3·PyH) in the presence of an acid in methanol (B129727). researchgate.neteurekalert.org This process is proposed to proceed through an indoline (B122111) intermediate, which deactivates the pyrrole ring towards electrophilic attack and directs the bromination to the C-5 position. researchgate.net Another approach involves using directing groups attached to the indole nitrogen or the C-3 position to steer the electrophile to the desired C-5 position. nih.govresearchgate.net While direct C-H iodination of indoles at the C-5 position has been reported using metal-free conditions, similar direct and highly selective C-5 bromination remains an area of active research. researchgate.net

Precursor-Based Bromination Techniques

An alternative and often more reliable strategy for obtaining C-5 bromoindoles is to construct the indole ring from a precursor that already contains the bromine atom in the desired position. This approach circumvents the regioselectivity issues associated with direct bromination of the pre-formed indole nucleus.

One common method is the Batcho-Leimgruber indole synthesis, which can be adapted to produce a variety of substituted indoles, including 5-bromoindoles, from appropriately substituted ortho-nitrotoluenes. researchgate.net Another powerful strategy involves starting with a brominated aniline (B41778) derivative. For example, a synthesis could begin with 4-bromoaniline. Through a series of reactions, such as the Japp-Klingemann reaction or the Fischer indole synthesis, the pyrrole portion of the indole ring is constructed onto the pre-brominated benzene ring, thus ensuring the bromine is located at the C-5 position of the final indole product. Synthesizing 6-bromo-2-arylindoles has been demonstrated starting from 2-iodobenzoic acid, which is first regioselectively brominated and then converted to a 2-iodo-5-bromoaniline precursor before the indole ring is formed. researchgate.net

Table 1: Comparison of C-5 Bromination Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Halogenation | Introduction of bromine directly onto the C-5 position of a pre-formed indole ring. | Fewer synthetic steps (higher atom economy). | Often suffers from poor regioselectivity, side reactions, and may require specific, complex substrates. |

| Precursor-Based Synthesis | The indole ring is synthesized from a starting material that already contains a bromine atom at the desired position. | Excellent control over regioselectivity, leading to a pure product. | Generally involves a longer synthetic sequence with more steps. |

Installation of the 3-(2-Bromoethyl) Moiety

Once the 5-bromoindole (B119039) nucleus is obtained, the next critical step is the introduction of the 2-bromoethyl side chain at the C-3 position. A common and effective method for this transformation involves the conversion of a corresponding alcohol, 5-bromo-1H-indole-3-ethanol (5-bromotryptophol).

Conversion of Indole-3-ethanol (Tryptophol) Derivatives to 3-(2-Bromoethyl)indoles

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For tryptophol (B1683683) derivatives, this reaction provides a direct route to the desired 3-(2-bromoethyl)indole structure.

Phosphorus tribromide (PBr₃) is a widely used and highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. byjus.comgoogle.com The reaction is typically carried out in an inert solvent, such as diethyl ether or acetonitrile, often at reduced temperatures to control reactivity. chemicalbook.comprepchem.com The use of PBr₃ is generally preferred over hydrobromic acid because it minimizes the risk of carbocation rearrangements, which is particularly important for maintaining the structural integrity of the substrate. byjus.commasterorganicchemistry.com Several sources describe the successful synthesis of various 3-(2-bromoethyl)indole derivatives from the corresponding tryptophols using PBr₃. google.comchemicalbook.comprepchem.com

Table 2: Typical Reaction Conditions for Tryptophol Bromination

| Reagent | Solvent | Temperature | Key Features |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Diethyl Ether, Acetonitrile, Methylene (B1212753) Chloride | 0 °C to Room Temperature | High yields, avoids carbocation rearrangements, suitable for primary and secondary alcohols. byjus.comchemicalbook.com |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (B44618) (PPh₃) | Acetonitrile | 0 °C to Room Temperature | Known as the Appel reaction; proceeds via an Sₙ2 mechanism with inversion of stereochemistry. commonorganicchemistry.commdma.ch |

The reaction between an alcohol and phosphorus tribromide proceeds through a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. byjus.comvedantu.com The process involves two main steps:

Activation of the Alcohol : The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. vedantu.comorgosolver.com This initial step displaces a bromide ion and forms a protonated dibromophosphite ester intermediate. This transformation converts the hydroxyl group (-OH), which is a poor leaving group, into a much better leaving group. masterorganicchemistry.comvedantu.com

Nucleophilic Substitution : The bromide ion (Br⁻) that was displaced in the first step now acts as a nucleophile. It performs a "backside attack" on the carbon atom bonded to the activated oxygen. masterorganicchemistry.comorgosolver.com This attack forces the departure of the dibromophosphite leaving group, resulting in the formation of the final alkyl bromide product with an inversion of configuration at the carbon center, a hallmark of the Sₙ2 mechanism. byjus.comcommonorganicchemistry.comvedantu.com

This well-established mechanism ensures a predictable and efficient conversion of 5-bromotryptophol to the target compound, 1H-Indole, 5-bromo-3-(2-bromoethyl)- .

Alternative Routes for C-3 Side Chain Introduction and Subsequent Bromination

The introduction of the 2-bromoethyl side chain at the C-3 position of the 5-bromoindole core can be accomplished through several synthetic sequences. A common and effective strategy involves the initial installation of a 2-hydroxyethyl group, which is subsequently converted to the desired bromoethyl functionality.

One primary method for introducing the hydroxyethyl (B10761427) precursor is through the Friedel-Crafts acylation of 5-bromoindole. nih.govresearchgate.net This reaction typically employs an acylating agent such as chloroacetyl chloride or bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting 3-acyl intermediate is then reduced to the corresponding alcohol, 2-(5-bromo-1H-indol-3-yl)ethanol, using a reducing agent like lithium aluminum hydride (LiAlH₄).

An alternative approach involves the direct alkylation of the 5-bromoindole nucleus. The reaction of 5-bromo-indolylmagnesium bromide (a Grignard reagent) with ethylene (B1197577) oxide provides a direct route to the 2-(5-bromo-1H-indol-3-yl)ethanol intermediate. masterorganicchemistry.com This method capitalizes on the nucleophilic character of the C-3 position of the indole Grignard reagent.

Once the 2-hydroxyethyl side chain is in place, the terminal hydroxyl group is converted to a bromide. This transformation is commonly achieved using standard brominating agents. Phosphorus tribromide (PBr₃) in an inert solvent like diethyl ether is effective for this conversion, as demonstrated in the synthesis of analogous compounds like 3-(2-bromoethyl)-5-methoxy-1H-indole. chemicalbook.com Other reagents, such as triphenylphosphine in combination with carbon tetrabromide (CBr₄), can also facilitate this conversion.

| Route | Key Intermediate | Reagents & Conditions | Subsequent Step |

|---|---|---|---|

| Friedel-Crafts Acylation/Reduction | 2-Bromo-1-(5-bromo-1H-indol-3-yl)ethan-1-one | 1. Bromoacetyl chloride, AlCl₃ 2. LiAlH₄, THF | Bromination of hydroxyl group |

| Grignard Reaction | 2-(5-Bromo-1H-indol-3-yl)ethanol | 1. Mg, Et₂O 2. Ethylene oxide | Bromination of hydroxyl group |

| Direct Alkylation (less common) | 2-(5-Bromo-1H-indol-3-yl)ethanol | 5-Bromoindole, 2-chloroethanol, base | Bromination of hydroxyl group |

| Hydroxyl to Bromide Conversion | 1H-Indole, 5-bromo-3-(2-bromoethyl)- | PBr₃, Et₂O, 0 °C | Final Product |

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of 1H-Indole, 5-bromo-3-(2-bromoethyl)- can be approached from both divergent and convergent perspectives, each offering distinct advantages in terms of efficiency and molecular diversity.

Sequential Halogenation and Side Chain Introduction

A divergent synthetic strategy is often the most straightforward approach. This pathway commences with the readily available indole molecule and involves a sequence of functionalization steps.

C-5 Bromination: The initial step is the regioselective bromination of the indole benzene ring at the C-5 position. This electrophilic aromatic substitution is typically carried out using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. Protecting the indole nitrogen, for instance by acetylation, can enhance the selectivity of this step. google.com This yields the key intermediate, 5-bromoindole.

C-3 Side Chain Introduction: The pre-functionalized 5-bromoindole then undergoes reactions to introduce the C-3 side chain, as detailed in section 2.2.2. For example, Friedel-Crafts acylation with bromoacetyl chloride, followed by reduction and subsequent bromination of the resulting alcohol, completes the synthesis.

This divergent approach is valuable because the common intermediate, 5-bromoindole, can serve as a branching point for the synthesis of a wide array of C-3 functionalized analogs, not just the target compound.

Coupling Strategies Involving Pre-functionalized Indole and Bromoethyl Synthons

A convergent synthesis involves the preparation of two or more complex fragments that are later joined to form the final molecule. For 1H-Indole, 5-bromo-3-(2-bromoethyl)-, this could involve a palladium-catalyzed cross-coupling reaction. mdpi.com

Fragment A Synthesis: One fragment would be a di-halogenated indole, such as 3,5-dibromoindole or 5-bromo-3-iodoindole. The differential reactivity of the halogens at the C-3 and C-5 positions can be exploited for selective coupling.

Fragment B Synthesis: The second fragment would be a suitable two-carbon synthon, for example, a vinylboronic acid or a vinylstannane.

Coupling and Final Steps: A Suzuki or Stille cross-coupling reaction could be employed to form a carbon-carbon bond at the C-3 position, yielding 5-bromo-3-vinyl-1H-indole. mdpi.com Subsequent hydroboration-oxidation would convert the vinyl group to a 2-hydroxyethyl group, which could then be brominated as previously described.

Optimization of Reaction Conditions and Yields in 1H-Indole, 5-bromo-3-(2-bromoethyl)- Synthesis

For the initial C-5 bromination of indole , the choice of solvent and temperature is crucial. Reactions are often performed at low temperatures (0-5 °C) to control the reactivity of bromine and prevent over-bromination or side reactions. The use of a directing or protecting group on the indole nitrogen can significantly improve the regioselectivity for the C-5 position over the highly nucleophilic C-3 position.

In the Friedel-Crafts acylation step, the stoichiometry of the Lewis acid catalyst is a key parameter. An excess of catalyst may lead to complexation with the product and difficult workup, while an insufficient amount will result in low conversion. The reaction temperature must also be carefully controlled to prevent decomposition of the indole ring.

The final bromination of the 2-hydroxyethyl side chain requires conditions that are selective for the primary alcohol without affecting the indole nucleus. The synthesis of the analogous 3-(2-bromoethyl)-5-methoxy-1H-indole utilizes phosphorus tribromide in diethyl ether at 0 °C, achieving a yield of 73.8%. chemicalbook.com This suggests that mild, low-temperature conditions are optimal. The choice of brominating agent (e.g., PBr₃ vs. SOBr₂ vs. PPh₃/CBr₄) can influence the yield and the profile of byproducts.

Purification at each stage is critical. Column chromatography is frequently employed to isolate intermediates and the final product, as demonstrated by the use of a petroleum ether/EtOAc solvent system for the purification of the 5-methoxy analog. chemicalbook.com Recrystallization can be used to obtain the final product with high purity.

| Reaction Step | Parameter to Optimize | Condition/Reagent Choice | Impact on Yield/Purity |

|---|---|---|---|

| C-5 Bromination | Brominating Agent | NBS vs. Br₂ | NBS is often milder and easier to handle, potentially leading to fewer byproducts. |

| C-5 Bromination | Temperature | 0-5 °C vs. Room Temperature | Low temperatures improve regioselectivity and minimize side reactions. |

| C-3 Acylation | Lewis Acid Catalyst | AlCl₃, ZnCl₂, FeCl₃ | Choice of catalyst can affect reaction rate and selectivity. |

| Alcohol Reduction | Reducing Agent | LiAlH₄ vs. NaBH₄ | LiAlH₄ is stronger and required to reduce the amide-like carbonyl at C-3. |

| Hydroxyl Bromination | Brominating Agent | PBr₃ vs. PPh₃/CBr₄ | PBr₃ is effective; PPh₃/CBr₄ (Appel reaction) offers milder conditions, potentially preventing degradation. |

| Hydroxyl Bromination | Solvent | Diethyl ether, Dichloromethane, Acetonitrile | Solvent choice can affect reaction rate and solubility of reagents and intermediates. |

Chemical Reactivity and Advanced Derivatization of 1h Indole, 5 Bromo 3 2 Bromoethyl

Reactivity of the 2-Bromoethyl Side Chain

The primary alkyl bromide of the 2-bromoethyl group at the C3 position is susceptible to both nucleophilic substitution and elimination reactions. Its reactivity is characteristic of a good electrophile, enabling the introduction of a wide array of functional groups.

The carbon atom attached to the bromine in the ethyl side chain is a primary carbon, favoring bimolecular nucleophilic substitution (SN2) reactions. These reactions involve the attack of a nucleophile, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

A variety of nucleophiles can be employed to displace the bromide, leading to diverse and synthetically useful indole (B1671886) derivatives.

Aminoethyl Derivatives: The reaction with primary or secondary amines, or their equivalents, yields N-substituted tryptamine (B22526) analogs. For instance, 3-(2-bromoethyl)indole is utilized in the synthesis of N-(2-(3-indolyl)ethyl)aza-crown ethers, demonstrating its reactivity towards amine nucleophiles. This pathway is fundamental for creating libraries of tryptamine derivatives with potential biological activities.

Thioethyl Derivatives: Thiolation of the side chain can be achieved using various sulfur nucleophiles. A common method involves treating the 3-(2-bromoethyl)-indole derivative with sodium or potassium thiosulfate (B1220275). prepchem.com This reaction forms a Bunte salt (an S-alkyl thiosulfate), which can then be hydrolyzed under alkaline conditions and subsequently reduced, for example with lithium aluminum hydride, to yield the corresponding thiol (indole-3-ethanethiol). prepchem.com

Oxaethyl Derivatives: Alkoxides and phenoxides can serve as oxygen-centered nucleophiles to form ether linkages, resulting in oxaethyl indole derivatives.

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Aza-12-crown-4 | Aminoethyl (Tryptamine derivative) | |

| Thiol equivalent | Sodium thiosulfate (Na₂S₂O₃) | Thioethyl (Indole-3-ethanethiol) | prepchem.com |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Oxaethyl (Methoxyethyl indole) |

The 2-bromoethyl side chain can act as an electrophile in intramolecular reactions, leading to the formation of fused polycyclic indole systems. Depending on the reaction conditions, cyclization can occur at either the N1 position of the indole ring or an electron-rich position of the benzene (B151609) portion of the indole, such as C4. This type of reaction is a key strategy for the synthesis of various alkaloids and pharmacologically active compounds. For example, palladium-catalyzed intramolecular cyclization is a known method for creating fused indole ring systems. organic-chemistry.orgencyclopedia.pub The reaction of 1H-Indole, 5-bromo-3-(2-bromoethyl)- under basic or catalytic conditions can facilitate the formation of a new ring, such as in the synthesis of β-carboline precursors.

In the presence of a non-nucleophilic base, the 2-bromoethyl side chain can undergo an E2 elimination reaction. This process involves the abstraction of a proton from the carbon adjacent to the indole ring and the concurrent departure of the bromide ion, resulting in the formation of a double bond. This reaction converts the 2-bromoethyl side chain into a vinyl group, yielding 5-bromo-3-vinyl-1H-indole. Such dehydrohalogenation reactions are a common route to generate alkenes, which can then be used in further synthetic transformations like Heck reactions. nih.gov

Nucleophilic Substitution Reactions (SN1/SN2)

Reactivity of the 5-Bromo Substituent on the Indole Ring

The bromine atom at the C5 position of the indole ring is an aryl bromide, making it an ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of aryl, alkyl, and alkynyl substituents, significantly expanding the molecular diversity accessible from this scaffold.

Palladium catalysis is a cornerstone of modern organic synthesis, and the 5-bromoindole (B119039) moiety is an excellent substrate for several key cross-coupling transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between the 5-position of the indole and an organoboron compound. harvard.edu This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov The reaction of 1H-Indole, 5-bromo-3-(2-bromoethyl)- with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base affords 5-aryl or 5-vinyl indole derivatives. Common catalytic systems include Pd(dppf)Cl₂ with potassium carbonate as the base. nih.gov

| Coupling Partner | Catalyst | Base | Solvent | Product Type | Reference |

| Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-Aryl-indole | nih.gov |

| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 5-Phenyl-indole | |

| Alkenylboronic ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-Alkenyl-indole |

Sonogashira Reaction: The Sonogashira coupling enables the formation of a bond between the C5 position of the indole and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. mdpi.com This method is invaluable for synthesizing 5-alkynylindoles, which are important intermediates in medicinal chemistry and materials science. nih.gov Copper-free Sonogashira conditions have also been developed to avoid issues associated with the copper co-catalyst. nih.govresearchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 5-(Phenylethynyl)-indole | mdpi.comthieme-connect.de |

| Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | Acetonitrile | 5-Alkynyl-indole | nih.gov |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | DIPA | DMF | 5-(3-Hydroxyprop-1-yn-1-yl)-indole |

Heck Reaction: The Mizoroki-Heck reaction facilitates the coupling of the 5-bromoindole with an alkene to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.org This reaction involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. researchgate.net It is a powerful method for the synthesis of 5-alkenylindole derivatives, such as substituted styrenes when coupled with styrene, or acrylates when coupled with acrylic acid esters. nih.gov Aqueous conditions for Heck reactions on halo-indoles have also been successfully developed. nih.gov

| Alkene Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| Ethyl acrylate | Na₂PdCl₄ / SPhos | Na₂CO₃ | Water/Acetonitrile | Ethyl 3-(1H-indol-5-yl)acrylate | nih.gov |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMA | 5-Styryl-indole | nih.gov |

| n-Butyl acrylate | Pd/Phosphine-Imidazolium | Cs₂CO₃ | Dioxane | n-Butyl 3-(1H-indol-5-yl)acrylate | organic-chemistry.org |

Directed ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgunblog.fr The methodology relies on the presence of a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent and directs deprotonation to an adjacent ortho position. wikipedia.orgorganic-chemistry.org

For the 1H-Indole, 5-bromo-3-(2-bromoethyl)- scaffold, direct C-H metalation is complicated by the presence of the acidic N-H proton of the indole ring. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), will result in preferential deprotonation of the nitrogen to form the corresponding indolide anion. To achieve C-H metalation, the indole nitrogen must first be protected with a suitable group that can also function as a DMG.

Common N-protecting groups that can serve as effective DMGs for the indole nucleus include carbamates (e.g., Boc), amides, or sulfonamides. Once installed, these groups can direct lithiation to specific positions on the indole ring. For an N-protected 5-bromoindole derivative, metalation is typically directed to the C4 or C2 positions. The C7 position, while sterically more accessible, is less commonly functionalized via DoM without specific directing groups designed for that purpose. rsc.org Following the regioselective deprotonation event, the resulting aryllithium intermediate can be trapped with a wide variety of electrophiles (E+) to install a new substituent.

The general sequence for this transformation is outlined in the table below.

| Step | Description | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-Protection | Protecting Group Precursor (e.g., Boc2O, TsCl), Base (e.g., NaH, DMAP), Solvent (e.g., THF, DCM) | N-Protected Indole |

| 2 | Directed Metalation | Organolithium Base (e.g., s-BuLi, t-BuLi), Additive (e.g., TMEDA), THF, -78 °C | C4-Lithiated Intermediate |

| 3 | Electrophilic Quench | Electrophile (E+) (e.g., DMF, I2, TMSCl), -78 °C to RT | C4-Substituted N-Protected Indole |

Nucleophilic Aromatic Substitution (SNAr) on Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.comlibretexts.org These EWGs are necessary to stabilize the negative charge that develops in the ring during the formation of the intermediate Meisenheimer complex. libretexts.org

In the case of 1H-Indole, 5-bromo-3-(2-bromoethyl)-, the C5-Br bond represents a potential site for SNAr. However, the indole ring system is inherently electron-rich, which is antithetical to the requirements for SNAr. Furthermore, the molecule lacks the requisite strong EWGs to stabilize the anionic intermediate. The bromo substituent itself is an inductively withdrawing but resonance-donating group, and it is insufficient to activate the ring for nucleophilic attack. Consequently, subjecting this compound to typical SNAr conditions (e.g., a strong nucleophile like sodium methoxide in methanol (B129727) at high temperatures) would not result in the substitution of the 5-bromo group.

To facilitate an SNAr reaction at the C5 position, the indole ring would need to be synthetically modified to become electron-deficient. This could theoretically be achieved by the introduction of potent EWGs, such as a nitro (-NO₂) or cyano (-CN) group, at the C4 or C6 positions, which are ortho and para to the C5-Br, respectively.

| Substrate | Activating Groups | Reaction with Nucleophile (e.g., NaOMe) | Rationale |

|---|---|---|---|

| 1H-Indole, 5-bromo-3-(2-bromoethyl)- | None | No Reaction | Electron-rich ring system disfavors nucleophilic attack and cannot stabilize the Meisenheimer complex. |

| Hypothetical 4-Nitro-5-bromo-3-(2-bromoethyl)-1H-indole | -NO2 group (ortho) | Reaction proceeds | The strong electron-withdrawing nitro group activates the ring and stabilizes the anionic intermediate through resonance. |

Dual Reactivity and Chemoselectivity Challenges

The presence of two distinct carbon-bromine bonds—one on an sp²-hybridized aromatic carbon and the other on an sp³-hybridized aliphatic carbon—along with the reactive N-H bond, makes the selective functionalization of 1H-Indole, 5-bromo-3-(2-bromoethyl)- a significant synthetic challenge. Achieving desired transformations requires a careful choice of reagents and reaction conditions to discriminate between these reactive sites.

Selective Functionalization of the Bromoethyl vs. Aryl Bromide Moieties

The bromoethyl side chain and the aryl bromide at C5 exhibit fundamentally different reactivities. The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) and, to a lesser extent, elimination (E2) reactions. In contrast, the aryl bromide is largely inert to these conditions but is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This dichotomy in reactivity can be exploited to achieve chemoselective functionalization.

For instance, reaction with a soft nucleophile like sodium cyanide in a polar aprotic solvent would selectively displace the bromide on the ethyl chain via an Sₙ2 mechanism, leaving the aryl bromide untouched. Conversely, subjecting the molecule to palladium-catalyzed cross-coupling conditions, such as a Suzuki reaction with an arylboronic acid, would result in the exclusive formation of a new carbon-carbon bond at the C5 position, with the bromoethyl group remaining intact.

| Target Moiety | Reaction Type | Typical Reagents and Conditions | Product Type |

|---|---|---|---|

| Bromoethyl Group | SN2 Substitution | NaN3, KCN, or R2NH; DMF or DMSO; Room Temperature | 3-(2-Azidoethyl)-, 3-(2-Cyanoethyl)-, or 3-(2-Aminoethyl)- derivative |

| Aryl Bromide | Suzuki Cross-Coupling | ArB(OH)2, Pd(PPh3)4, Na2CO3; Toluene/H2O; Heat | 5-Aryl-3-(2-bromoethyl)- derivative |

| Aryl Bromide | Sonogashira Cross-Coupling | Terminal Alkyne, PdCl2(PPh3)2, CuI, Et3N; THF; Heat | 5-Alkynyl-3-(2-bromoethyl)- derivative |

Strategies for Orthogonal Protection and Deprotection

To manage the multiple reactive sites and execute multi-step syntheses, an orthogonal protection strategy is essential. bham.ac.uk Orthogonal protecting groups are those that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. For 1H-Indole, 5-bromo-3-(2-bromoethyl)-, the primary focus of protection is the indole nitrogen. The N-H bond is acidic and can interfere with base-mediated reactions or act as a nucleophile.

By protecting the indole nitrogen, its reactivity is masked, enabling a wider range of transformations at the other positions. The choice of protecting group is critical and should be based on its stability to the conditions required for subsequent reactions and the orthogonality of its cleavage conditions. For example, a tert-butyloxycarbonyl (Boc) group is stable to many cross-coupling conditions but is readily removed with acid. A trichloroethylcarbamate (Troc) group is stable to acid but can be removed reductively with zinc. An allyloxycarbonyl (Aloc) group can be removed under neutral conditions using a palladium catalyst. nih.gov

A well-designed orthogonal strategy would allow for a sequence such as: 1) N-protection, 2) transition-metal-catalyzed functionalization at C5, 3) nucleophilic substitution on the bromoethyl chain, and 4) N-deprotection, all without interfering with the other functional groups.

| Protecting Group (PG) | Introduction Conditions | Stability Profile | Cleavage Conditions |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Boc2O, DMAP, THF | Stable to base, nucleophiles, catalytic hydrogenation, organometallics | Strong Acid (e.g., TFA, HCl) |

| Ts (Tosyl) | TsCl, NaH, DMF | Stable to strong acid, organometallics, oxidizing conditions | Strongly reducing conditions (e.g., Na/NH3) or strong base (e.g., NaOH, heat) |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF | Stable to a wide range of non-fluoride conditions (bases, nucleophiles, mild acid) | Fluoride source (e.g., TBAF) or strong acid (e.g., HCl) |

| Aloc (Allyloxycarbonyl) | Allyl chloroformate, Base | Stable to acid and base | Pd(0) catalyst (e.g., Pd(PPh3)4) and a scavenger nih.gov |

Applications of 1h Indole, 5 Bromo 3 2 Bromoethyl As a Versatile Synthetic Building Block

Construction of Polycyclic Indole (B1671886) Frameworks

The dual reactivity of 1H-Indole, 5-bromo-3-(2-bromoethyl)- facilitates the construction of polycyclic systems where additional rings are fused to the indole core. The bromoethyl group is a potent electrophile for intramolecular alkylation, while the 5-bromo substituent can participate in various cross-coupling reactions.

Annulation, or ring-forming, reactions are fundamental in the synthesis of polycyclic frameworks. The 2-bromoethyl group at the C3 position of the indole is perfectly positioned for intramolecular cyclization to form a new ring. This process typically involves an initial reaction to introduce a nucleophilic center that can then displace the bromide via an intramolecular SN2 reaction.

A common strategy involves the reaction of the bromoethyl moiety with a nucleophile, which is tethered to another reagent that subsequently reacts with the indole nucleus. For instance, reaction with a binucleophilic reagent can lead to the formation of a fused six-membered ring. The indole nitrogen, after deprotonation, or the electron-rich C2 position can act as the internal nucleophile to displace the bromide, leading to the formation of a pyrrolo[1,2-a]indole or a carboline-type skeleton, respectively. Palladium-catalyzed intramolecular cyclizations are also a powerful method for creating fused indole systems.

| Reaction Type | mdpi.comnih.govrsc.orgReactant/Condition | Fused Ring System | Key Feature |

| Intramolecular N-Alkylation | Base (e.g., NaH) | Pyrrolo[1,2-a]indole | Formation of a five-membered ring fused across the N1 and C2 positions. |

| Intramolecular C-Alkylation | Friedel-Crafts conditions | Carbazole derivative | Formation of a new six-membered ring fused at the C2 and C3 positions. |

| Palladium-Catalyzed Cyclization | Pd catalyst, ligand, base | Various fused systems | Versatile method for C-C and C-N bond formation. |

Spirocyclic indoles, where a ring system is attached at a single carbon atom (the spiro center), are prominent in many natural products and pharmaceuticals. The 2-bromoethyl chain of researchgate.netbeilstein-journals.org 1H-Indole, 5-bromo-3-(2-bromoethyl)- can be exploited in spirocyclization strategies.

One plausible approach involves the initial N-alkylation of a cyclic amine with the bromoethyl group. The resulting intermediate, now containing a tethered cyclic system, can undergo a second cyclization. For example, an intramolecular Friedel-Crafts-type reaction or an oxidative cyclization can be induced to attack the C2 position of the indole, forming a spiro center at the C3 position. This creates a spiro[indole-3,X'-heterocycle] skeleton, a common motif in bioactive molecules. The synthesis of 5-bromo derivatives of spiroindole phytoalexins has been reported, highlighting the utility of the 5-bromoindole (B119039) core in constructing such complex architectures.

| Spirocyclic System researchgate.netbeilstein-archives.org | Synthetic Approach | Intermediate | Significance |

| Spiro[indole-3,2'-pyrrolidine] | N-alkylation of a pyrrolidine (B122466) precursor followed by intramolecular C2-arylation. | N-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrrolidine | Core structure of various alkaloids. |

| Spiro[indole-3,5'-isoxazole] | Formal [4+1] spirocyclization of the indole with a nitroalkene equivalent. | Spiroindolinium interme nih.govdiate | Access to pharmaceutically relevant scaffolds. |

Role in thnih.gove Synthesis of Complex Indole-Based Scaffolds

The title compound serves as a key starting material for more complex, non-fused indole derivatives, which are themselves important pharmacophores.

β-Carbolines are a large family of indole alkaloids with a tricyclic pyrido[3,4-b]indole core, known for their diverse biological activities. A primary route to β-car nih.govbolines is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) with an aldehyde or ketone.

1H-Indole, 5-bromo-3-(2- researchgate.netbromoethyl)- is a direct precursor to 5-bromotryptamine (B1198134). The conversion is typically achieved by nucleophilic substitution of the bromide with an amine source, such as ammonia (B1221849) or, more commonly, through a Gabriel synthesis or displacement with sodium azide (B81097) followed by reduction. The resulting 5-bromotryptamine can then undergo a Pictet-Spengler reaction. Condensation with an aldehyde (R-CHO) under acidic conditions leads to the formation of a 1,2,3,4-tetrahydro-β-carboline, which can be subsequently oxidized to the aromatic β-carboline if desired. This strategy provides a reliable route to 6-bromo-β-carboline derivatives, where the bromine atom can be used for further functionalization, for instance, in the synthesis of marine alkaloids like meridianins. The unbrominated analogue nih.govnih.gov, 3-(2-bromoethyl)indole, is explicitly mentioned as a starting material for β-carboline derivatives.

General Synthesis of 6 sigmaaldrich.com-Bromo-β-carbolines:

Amination: 1H-Indole, 5-bromo-3-(2-bromoethyl)- is converted to 5-bromotryptamine.

Pictet-Spengler Reaction: 5-bromotryptamine reacts with an aldehyde (R-CHO) in the presence of an acid catalyst.

Cyclization: An intramolecular electrophilic substitution occurs at the C2 position of the indole.

Aromatization (Optional): The resulting tetrahydro-β-carboline can be oxidized (e.g., with DDQ or MnO₂) to the fully aromatic β-carboline.

The pyrido[1,2-a]indole scaffold is present in numerous natural products and pharmacologically active compounds. The synthesis of this fus rsc.orgnih.goved system can be achieved using 1H-Indole, 5-bromo-3-(2-bromoethyl)- through intramolecular cyclization strategies.

A common pathway involves the initial reaction of the indole nitrogen with an appropriate pyridine (B92270) precursor. However, a more direct approach utilizing the bromoethyl chain involves its reaction with a 2-substituted pyridine. For example, reaction with 2-picolylamine (2-(aminomethyl)pyridine) would lead to N-alkylation of the amine. The resulting secondary amine can then be cyclized onto the indole C2 position through a Bischler-Napieralski-type reaction or other electrophilic cyclization methods, followed by oxidation to yield the aromatic 8-bromo-pyrido[1,2-a]indole system. Alternatively, palladium-catalyzed intramolecular cyclization of N-(2-bromoaryl)pyridinium salts is a known method for forming this scaffold, suggesting that the 5-bromo position could be used in concert with the side chain to construct even more complex fused systems.

| Method | Key Rea rsc.orgresearchgate.netction | Intermediate |

| Bischler-Napieralski Approach | Reaction with 2-picolylamine, followed by acid-catalyzed cyclization and oxidation. | N-(pyridin-2-ylmethyl)-2-(5-bromo-1H-indol-3-yl)ethan-1-amine |

| Palladium-Catalyzed Arylation | N-alkylation of a pyridine derivative followed by intramolecular Heck-type reaction. | N-arylpyridinium salt |

Use in Multistep Total Synthesis Strategies

The utility of 1H-Indole, 5-bromo-3-(2-bromoethyl)- extends to its application as a key intermediate in the total synthesis of complex natural products, particularly marine alkaloids where bromine substitution is common. The 5-bromoindole motif i nih.govresearchgate.netmdpi.commdpi.coms a hallmark of many bioactive compounds isolated from marine sponges and bryozoans.

While specific total syn researchgate.nettheses starting directly from 1H-Indole, 5-bromo-3-(2-bromoethyl)- are not extensively documented in dedicated publications, its role can be inferred from synthetic strategies for related brominated indole alkaloids. For example, in the synthesis of 5-bromotryptamine-derived alkaloids, this compound serves as a readily available starting material. The synthesis of tulongicin A, a tris-indole marine alkaloid, involves the use of 6-bromoindole, showcasing the importance of brominated indoles in accessing complex natural product scaffolds. Similarly, the synthesis acs.orgof meridianins, which are 3-(2-aminopyrimidinyl)indoles, often starts from brominated indoles.

The synthetic value lies nih.govmdpi.com in the ability to first elaborate the bromoethyl side chain (e.g., into a tryptamine or other functional group) and then, at a later stage, use the stable 5-bromo substituent as a handle for late-stage functionalization via reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling. This allows for the divergent synthesis of a library of analogues from a common advanced intermediate, a powerful strategy in medicinal chemistry and drug discovery.

As a Precursor for Advanced Indole Alkaloid Intermediates

No specific examples of 1H-Indole, 5-bromo-3-(2-bromoethyl)- being utilized as a direct precursor for the synthesis of advanced indole alkaloid intermediates have been identified in the surveyed literature. While the synthesis of indole alkaloids often involves intermediates with functionalized ethylamine (B1201723) side chains at the C3 position, the direct synthetic lineage from this specific bromo-substituted compound is not documented.

Integration into Convergent Synthetic Routes to Architecturally Complex Molecules

Similarly, there is a lack of documented instances where 1H-Indole, 5-bromo-3-(2-bromoethyl)- has been integrated into convergent synthetic routes. Convergent synthesis relies on the preparation of complex fragments that are then coupled together. While the dual bromine functionalities of this compound suggest its potential as a building block in such strategies, no published research demonstrates its practical application in this context.

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of protons and carbons in an organic molecule. For 1H-Indole, 5-bromo-3-(2-bromoethyl)-, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the aliphatic protons of the bromoethyl side chain.

Indole Ring Protons: The protons at positions 2, 4, 6, and 7 of the 5-bromoindole (B119039) core would appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton at C4 would likely appear as a singlet or a small doublet, while the protons at C6 and C7 would show characteristic splitting patterns based on their coupling. For comparison, in the related compound 5-bromoindole, the proton at C4 (adjacent to the bromine) appears around δ 7.76 ppm, and the C6 and C7 protons are observed around δ 7.2-7.3 ppm. chemicalbook.com

N-H Proton: A broad singlet corresponding to the indole N-H proton is expected, typically in the region of δ 8.0-8.5 ppm. chemicalbook.com

Bromoethyl Side Chain: The ethyl group at C3 would give rise to two triplet signals. The methylene (B1212753) group adjacent to the indole ring (-CH₂-CH₂Br) would appear as a triplet, and the methylene group attached to the bromine (indole-CH₂-CH₂-Br) would also be a triplet, likely shifted further downfield due to the electron-withdrawing effect of the bromine atom. For the analogous 3-(2-bromoethyl)indole, these signals are found in the aliphatic region. thermofisher.comsigmaaldrich.com

A summary of anticipated ¹H NMR chemical shifts is presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 8.0 - 8.5 | broad singlet |

| H-4 | ~7.8 | doublet |

| H-2 | ~7.3 | singlet |

| H-6 | ~7.2 | doublet of doublets |

| H-7 | ~7.2 | doublet |

| -CH₂- (indole side) | ~3.3 | triplet |

| -CH₂- (bromo side) | ~3.6 | triplet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for 1H-Indole, 5-bromo-3-(2-bromoethyl)- is C₁₀H₉Br₂N.

The calculated monoisotopic mass is approximately 300.91 Da. Due to the presence of two bromine atoms, the mass spectrum would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a cluster of three peaks:

[M]⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope (the most abundant peak in the cluster).

[M+4]⁺: Containing two ⁸¹Br isotopes.

The relative intensities of these peaks would be approximately 1:2:1.

Key fragmentation pathways would likely involve the cleavage of the bromoethyl side chain. Common fragments would include the loss of a bromine radical (•Br), the loss of the entire bromoethyl group, or the formation of a stable indolyl-methyl cation after cleavage of the C-C bond in the side chain. The fragmentation of the 5-bromoindole core itself is also possible. chemicalbook.com

| Ion | Description | Predicted m/z |

| [C₁₀H₉⁷⁹Br₂N]⁺ | Molecular Ion (M⁺) | ~301 |

| [C₁₀H₉⁷⁹Br⁸¹BrN]⁺ | Molecular Ion (M+2) | ~303 |

| [C₁₀H₉⁸¹Br₂N]⁺ | Molecular Ion (M+4) | ~305 |

| [M - Br]⁺ | Loss of a Bromine atom | ~222/224 |

| [C₉H₇⁷⁹BrN]⁺ | Fragment from side chain cleavage | ~208/210 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of 1H-Indole, 5-bromo-3-(2-bromoethyl)- is expected to display several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹, characteristic of the indole N-H bond. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl side chain would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the indole aromatic system.

C-N Stretch: This vibration typically appears in the 1200-1350 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibrations are expected at lower frequencies, typically in the 500-650 cm⁻¹ range. The presence of two C-Br bonds (one aromatic, one aliphatic) might lead to distinct absorptions in this fingerprint region.

For comparison, the published IR spectrum for 5-bromoindole shows key peaks that align with these expected regions. chemicalbook.com

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

| Indole N-H | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Halide | C-Br Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography provides the most definitive structural information for a compound by determining the precise arrangement of atoms in a single crystal. This technique reveals bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for 1H-Indole, 5-bromo-3-(2-bromoethyl)-. Therefore, information regarding its specific solid-state conformation, crystal packing, and intermolecular forces is not currently available.

Mechanistic Insights and Computational Chemistry of 1h Indole, 5 Bromo 3 2 Bromoethyl Reactions

Exploration of Reaction Mechanisms in Bromination and Cyclization Reactions

The reactivity of the indole (B1671886) ring is heavily influenced by the delocalization of the nitrogen atom's lone pair of electrons, which increases the electron density of the pyrrole (B145914) ring, particularly at the C3 position. ic.ac.ukpearson.com Consequently, indole and its derivatives are highly susceptible to electrophilic attack.

Electrophilic Bromination:

Further bromination of 1H-Indole, 5-bromo-3-(2-bromoethyl)- would constitute an electrophilic aromatic substitution reaction. The existing substituents play a critical role in determining the position of the incoming electrophile (Br⁺). The indole nitrogen strongly activates the pyrrole ring for electrophilic attack. The 5-bromo substituent, while deactivating the benzene (B151609) ring through its inductive effect, directs incoming electrophiles to the ortho and para positions (C4 and C6) via resonance. The 3-(2-bromoethyl)- group at the most nucleophilic C3 position sterically hinders attack at the C2 position and electronically influences the ring.

The mechanism for electrophilic bromination proceeds through the formation of a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. lumenlearning.com The rate-determining step is the initial attack of the electrophile on the indole ring. lumenlearning.com Given the substituent pattern, the most likely positions for further bromination are C4, C6, and C2, with the precise outcome depending on the interplay of electronic and steric factors.

Intramolecular Cyclization:

The 3-(2-bromoethyl) side chain provides a reactive site for intramolecular cyclization. This transformation can proceed via two primary mechanistic pathways:

Intramolecular Friedel-Crafts Alkylation: Under Lewis acid or Brønsted acid catalysis, the bromoethyl group can be activated to form a carbocation or a carbocation-like species. This electrophilic center can then be attacked by the nucleophilic indole ring, typically at the C2 or C4 position, to form a new six-membered ring. Attack at C4 is generally favored as it preserves the aromaticity of the benzene ring in the transition state more effectively than attack at C2. ic.ac.uk

Intramolecular Nucleophilic Substitution: The indole nitrogen, after deprotonation by a base, can act as a nucleophile, attacking the electrophilic carbon of the bromoethyl side chain. This would result in the formation of a new ring fused at the N1 and C2 positions.

Electrophilic Bromocyclization:

In reactions where bromine is used as a cyclizing agent, particularly with precursors containing a nucleophilic side chain, a distinct mechanism is observed. For instance, in related indole phytoalexin syntheses, electrophilic cyclization with bromine is a key step. The reaction is proposed to initiate with the formation of an electrophilic species that attacks the C3 position of the indole. This leads to a spiroindolinium intermediate, which is then intercepted by a nucleophile to yield the final cyclized product. researchgate.net For 1H-Indole, 5-bromo-3-(2-bromoethyl)-, if a precursor with a nucleophilic group on the side chain were used, a similar bromocyclization pathway could be envisioned.

Computational Modeling of Reactivity and Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and rationalize the reactivity and regioselectivity of complex organic molecules. globethesis.com For 1H-Indole, 5-bromo-3-(2-bromoethyl)-, computational models can elucidate the influence of its substituents on the reaction pathways.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs):

The molecular electrostatic potential (MEP) map provides a visual representation of the electron density distribution. For an indole derivative, the MEP would show the most negative (electron-rich) regions, which are the most likely sites for electrophilic attack. The highest occupied molecular orbital (HOMO) is also a key indicator of nucleophilicity. The region of the molecule with the highest HOMO density is predicted to be the most reactive towards electrophiles. ic.ac.uk For substituted indoles, the HOMO is typically localized on the pyrrole ring, confirming its higher nucleophilicity compared to the benzene ring.

Table 1: Predicted Reactivity Indices for Electrophilic Attack on a Model Indole System. This table presents hypothetical computational data based on general principles of indole reactivity, illustrating how DFT calculations can predict the most favorable site for electrophilic substitution. The C3 position is the most favored, as indicated by the lowest relative energy of its corresponding sigma-complex. ic.ac.uk

Modeling Reaction Pathways:

DFT calculations can be used to map the entire potential energy surface of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. By comparing the activation energies (the energy difference between the reactant and the transition state) for different possible pathways, the most likely reaction mechanism and product can be determined. For the intramolecular cyclization of 1H-Indole, 5-bromo-3-(2-bromoethyl)-, computational modeling could definitively distinguish whether the Friedel-Crafts pathway (attack at C2 vs. C4) or the nucleophilic substitution pathway (attack by N1) is more favorable. globethesis.com

Transition State Analysis of Key Transformations

The transition state (TS) is the highest energy point along the reaction coordinate and is a critical structure for understanding reaction mechanisms and kinetics. Transition state theory posits that the rate of a reaction is dependent on the concentration of the activated complex and the frequency with which it converts to the product.

Structure of Transition States:

Computational chemistry allows for the localization and characterization of transition state structures. researchgate.net A key feature of a TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

In Electrophilic Bromination: The transition state would resemble the Wheland intermediate, with the C-Br bond partially formed and the C-H bond beginning to break. The positive charge would be delocalized over the indole ring.

In Intramolecular Friedel-Crafts Cyclization: The TS would involve the partial formation of a new C-C bond between the bromoethyl side chain and the indole ring (e.g., at C4). The C-Br bond of the side chain would be elongated and polarized, and the aromaticity of the indole ring would be partially disrupted. researchgate.net

Analysis of the geometric parameters (bond lengths and angles) of the transition state provides insight into the nature of the bond-forming and bond-breaking processes. researchgate.net

Understanding Electronic and Steric Effects Influencing Reaction Outcomes

The outcome of any reaction involving 1H-Indole, 5-bromo-3-(2-bromoethyl)- is a direct consequence of the electronic and steric properties of its constituent parts.

Electronic Effects:

Indole Nitrogen: The lone pair on the nitrogen atom is the dominant activating group, making the pyrrole ring highly nucleophilic. It strongly directs electrophiles to the C3 position. quimicaorganica.org

5-Bromo Substituent: This group exerts a dual electronic effect. Its inductive effect (-I) is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to unsubstituted indole. However, its resonance effect (+M) is electron-donating and directs incoming electrophiles to the positions ortho (C4, C6) and para (not available) to it. The interplay between these effects determines the ultimate regioselectivity on the benzene ring.

3-(2-bromoethyl) Substituent: As an alkyl group, it has a weak electron-donating inductive effect (+I), which slightly activates the ring.

The combination of these effects leads to a complex reactivity profile. While C3 is electronically the most favored site for electrophilic attack on an indole, it is already substituted. Therefore, subsequent reactions are directed to other positions, with C2, C4, and C6 being the most probable candidates. Computational studies on related systems have shown that electronic effects of directing groups can significantly alter the nucleophilicity of different sites on the indole ring, thereby controlling regioselectivity. globethesis.com

Steric Effects:

The 3-(2-bromoethyl) group provides significant steric hindrance around the C2 and C4 positions. An incoming electrophile must approach the ring from a trajectory that minimizes steric clash with this side chain. This steric repulsion can raise the activation energy for substitution at these positions, potentially favoring reaction at a less electronically favored but more accessible site, such as C6. In cyclization reactions, steric strain in the transition state leading to different ring systems (e.g., fusion at C2 vs. C4) can be a decisive factor in determining the final product structure.

Table 2: Summary of Substituent Effects on the Reactivity of 1H-Indole, 5-bromo-3-(2-bromoethyl)-

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for its Synthesis and Utilization

The principles of green chemistry are increasingly pivotal in modern organic synthesis. For a molecule like 1H-Indole, 5-bromo-3-(2-bromoethyl)-, which involves halogenation steps, developing environmentally friendly approaches is crucial. Future research will likely target the replacement of hazardous reagents and solvents. For instance, traditional bromination often uses elemental bromine, which is highly toxic and corrosive. Green alternatives could involve using solid-supported brominating agents or enzymatic halogenation, which operates in aqueous media at ambient temperatures. researchgate.net

An "environment-friendly synthesis method" for the related precursor, 5-bromoindole (B119039), has been developed, which focuses on using milder reaction conditions and reducing environmental pollution compared to older processes involving acetic anhydride (B1165640) and bromine. wipo.int Another patented method involves a multi-step process starting from indole (B1671886) that includes clean bromination to effectively control the formation of isomers. google.com These approaches, which emphasize waste reduction and the use of less hazardous materials, could be adapted for the synthesis of the target compound. Research into catalytic, solvent-free, or aqueous synthetic routes will be essential for minimizing the environmental footprint of its production and subsequent use in multi-step syntheses.

Flow Chemistry Applications for Efficient Production and Derivatization

Flow chemistry offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. mdpi.com The synthesis of 1H-Indole, 5-bromo-3-(2-bromoethyl)- and its derivatives is well-suited for this technology. A continuous flow process could be designed for both the initial synthesis and subsequent functionalization. For example, the hazardous bromination steps could be performed in a microreactor, minimizing the volume of reactive intermediates at any given time and allowing for precise temperature control to improve selectivity and reduce byproduct formation.

Multi-step flow syntheses could be envisioned where the crude product from one step is directly introduced into the next reaction coil, bypassing traditional workup and purification. uc.pt For instance, the synthesis of 3-alkylindoles has been achieved through integrated flow setups. mdpi.com A similar telescoped process could be developed for producing 1H-Indole, 5-bromo-3-(2-bromoethyl)- and then immediately using it in a subsequent flow reaction, such as a nucleophilic substitution on the bromoethyl chain or a cross-coupling reaction at the 5-bromo position. This approach would significantly increase efficiency and throughput, making the compound and its derivatives more accessible for further research.

Photochemical and Electrochemical Activations in its Reactivity

Photochemistry and electrochemistry represent powerful, reagent-light activation methods in organic synthesis. These techniques could unlock novel reactivity pathways for 1H-Indole, 5-bromo-3-(2-bromoethyl)-.

Photochemical Strategies: The indole nucleus and the carbon-bromine bonds are both potentially photo-responsive. Research has shown that N-benzoylindoles can undergo efficient photocyclization to create complex polycyclic indolinyl compounds. nih.gov It is conceivable that under UV or visible light irradiation, 1H-Indole, 5-bromo-3-(2-bromoethyl)- could undergo intramolecular cyclization, where the bromoethyl side chain reacts with the indole ring or an appended functional group, leading to novel heterocyclic systems. Furthermore, the photochemistry of bromine itself can be harnessed in flow reactors to perform safer and more efficient transformations. researchoutreach.org

Electrochemical Approaches: Electrochemistry provides a green and powerful tool for generating reactive intermediates without the need for chemical oxidants or reductants. Electrochemical methods have been used to synthesize indole-fused polycyclics through radical cyclizations. rsc.org The oxidation potential of the indole ring could be exploited to generate a radical cation, which could then participate in intramolecular cyclization or intermolecular coupling reactions. This methodology is characterized by high atom economy and mild, oxidant-free conditions. rsc.org Applying these techniques to 1H-Indole, 5-bromo-3-(2-bromoethyl)- could provide access to complex molecular scaffolds that are difficult to obtain through conventional means.

| Methodology | Potential Transformation of 1H-Indole, 5-bromo-3-(2-bromoethyl)- | Expected Outcome |

| Photochemistry | Intramolecular photo-induced cyclization | Formation of novel tricyclic indole derivatives. |

| Electrochemistry | Anodic oxidation followed by intramolecular cyclization | Synthesis of complex, fused polycyclic indole systems. |

| Electrochemistry | Cathodic reduction for C-Br bond cleavage | Selective functionalization of the bromoethyl side chain. |

Exploration of Novel Catalytic Transformations Involving 1H-Indole, 5-bromo-3-(2-bromoethyl)-

The two distinct carbon-bromine bonds in 1H-Indole, 5-bromo-3-(2-bromoethyl)- are prime targets for catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. The C5-bromo substituent on the aromatic ring is ideally positioned for reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide array of aryl, alkynyl, and vinyl groups, respectively.

Mild, aqueous methods for the Suzuki-Miyaura diversification of bromoindoles have been developed, highlighting the feasibility of these transformations even on complex substrates. researchgate.netrsc.org The bromoethyl side chain offers a different set of possibilities. It can act as an electrophile in catalytic coupling reactions with various nucleophiles or undergo transformations like catalyzed eliminations to form a vinylindole intermediate, which can then participate in further reactions. The differential reactivity of the aryl bromide versus the alkyl bromide could be exploited to achieve selective, sequential functionalization under different catalytic conditions.

| Catalytic Reaction | Reactive Site | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura | C5-Br | Aryl/Heteroaryl Boronic Acids | 5-Aryl/Heteroaryl Indole Derivatives |

| Sonogashira | C5-Br | Terminal Alkynes | 5-Alkynyl Indole Derivatives |

| Heck | C5-Br | Alkenes | 5-Alkenyl Indole Derivatives |

| Buchwald-Hartwig | C5-Br | Amines, Amides | 5-Amino/Amido Indole Derivatives |

| Kumada Coupling | C5-Br | Grignard Reagents | 5-Alkyl/Aryl Indole Derivatives |

| Nucleophilic Substitution | -CH₂CH₂Br | Azides, Cyanides, Amines | Functionalized Side-Chain Derivatives |

Advanced Functionalization Strategies for Enhanced Synthetic Utility

Beyond the existing bromine handles, advanced C-H functionalization strategies offer a powerful means to further modify the 1H-Indole, 5-bromo-3-(2-bromoethyl)- scaffold. While the C3 position is occupied, the C2, C4, C6, and C7 positions remain available for direct functionalization. Transition-metal catalyzed C-H activation has emerged as a major area of research for indoles, enabling site-selective modifications that were previously challenging. rsc.org

By employing directing groups, it is possible to steer catalysts to specific, less reactive positions on the benzene (B151609) portion of the indole ring (C4-C7). nih.govnih.gov For instance, a removable directing group installed at the N1 position could facilitate C7 arylation or olefination. Alternatively, metal-free, acid-catalyzed methods are being developed for the remote functionalization of indoles at positions like C6. frontiersin.org Applying these cutting-edge strategies to 1H-Indole, 5-bromo-3-(2-bromoethyl)- would enable the synthesis of highly substituted, structurally complex indole derivatives, greatly expanding its utility as a building block in medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.